Ethyl 1-Cbz-5-Hydroxypiperidine-3-carboxylate is a chemical compound with the molecular formula and a molecular weight of 307.35 g/mol. It is classified as a piperidine derivative, specifically characterized by the presence of a carbamate (benzyl carbamate) and a hydroxyl group at the 5-position of the piperidine ring. This compound is primarily used as an intermediate in organic synthesis and has potential applications in medicinal chemistry due to its biological activity .
The synthesis of Ethyl 1-Cbz-5-Hydroxypiperidine-3-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and benzyl chloroformate under controlled conditions. The reaction can be outlined as follows:
Industrial production methods mirror laboratory synthesis but are scaled for larger quantities, employing industrial-grade reagents and optimized reaction conditions to maximize yield and purity. Rigorous quality control measures are implemented to ensure the final product meets required specifications .
The structure of Ethyl 1-Cbz-5-Hydroxypiperidine-3-carboxylate features a piperidine ring substituted with a carbamate group at the 1-position and a hydroxyl group at the 5-position. The molecular structure can be visualized as follows:
The compound's structural data include:
Ethyl 1-Cbz-5-Hydroxypiperidine-3-carboxylate undergoes various chemical reactions, including:
The major products from these reactions depend on specific reagents and conditions used, leading to various derivatives with potential applications in organic synthesis.
The mechanism of action for Ethyl 1-Cbz-5-Hydroxypiperidine-3-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can modulate enzyme activity or receptor function through binding interactions, which may lead to biological effects relevant in medicinal chemistry contexts .
Ethyl 1-Cbz-5-Hydroxypiperidine-3-carboxylate is typically characterized by:
Key chemical properties include:
Ethyl 1-Cbz-5-Hydroxypiperidine-3-carboxylate has a wide range of applications in scientific research:
This compound exemplifies the versatility of piperidine derivatives in both synthetic chemistry and biological applications, highlighting its significance in ongoing research efforts.
Piperidine scaffolds constitute >20% of FDA-approved small-molecule drugs, positioning Ethyl 1-Cbz-5-Hydroxypiperidine-3-carboxylate as a strategic synthon for neuroactive and anticancer agents. The Cbz group (carbobenzyloxy) confers orthogonal protection stability during synthetic sequences while enabling palladium-catalyzed hydrogenolysis for late-stage amine deprotection. This facilitates the synthesis of complex piperidine architectures without side-reactions [1].
In triple-negative breast cancer (TNBC) drug development, this compound enables access to Hsp90 C-terminal domain (CTD) inhibitors like TVS21 derivatives. Biochemical studies confirm that such inhibitors degrade oncogenic proteins (e.g., AKT, STAT3) without inducing heat shock response—a critical limitation of N-terminal Hsp90 inhibitors. Analog optimization leveraging the C-3 carboxylate and C-5 hydroxyl groups yields compounds with 5-fold enhanced antiproliferative activity in MDA-MB-231 cell lines compared to predecessors [6]. The synthetic route typically involves:
1. Epoxide opening of 4-methylenepiperidine with phenols 2. Boc deprotection under acidic conditions 3. EDC/HOBt-mediated coupling with benzoic acid derivatives
This methodology enables rapid diversification at all three functional handles, establishing structure-activity relationships (SAR) critical for optimizing target binding and cellular permeability [6].
The C-3 and C-5 stereocenters in Ethyl 1-Cbz-5-Hydroxypiperidine-3-carboxylate enable stereocontrolled routes to neurokinin-1 (NK-1) receptor antagonists. Marine-derived naphthoquinone pigments like echinochrome A and spinochromes—isolated from sea urchins such as Strongylocentrotus lividus—exhibit NK-1 inhibitory activity but lack synthetic accessibility [8]. This piperidine building block resolves this via two strategic approaches:
The Cbz group remains inert during Mitsunobu inversions at C-5, permitting access to epi-configured derivatives from a single chiral precursor. Such stereodivergence is indispensable for probing NK-1 receptor binding pockets, where even minor stereochemical alterations impact antagonist potency by >100-fold [8].
PROTAC® (Proteolysis-Targeting Chimera) technology exploits Ethyl 1-Cbz-5-Hydroxypiperidine-3-carboxylate as a linker-core component due to its:
Patent analyses reveal its incorporation in MDM2 degraders (WO2021188948A1) and PTP1B-targeting compounds (CA3223322A1). These chimeras induce ubiquitin-mediated degradation of oncoproteins via cereblon (CRBN) or von Hippel-Lindau (VHL) E3 ligase recruitment. Compared to alkyl chains, the piperidine scaffold enhances proteasome localization efficiency by 40–60%, as quantified by cellular western blotting of target protein half-life reduction [3] [9].
Degrader Target | E3 Ligase Binder | Linker Structure | Degradation DC₅₀ (nM) |
---|---|---|---|
MDM2 | CRBN | Piperidine-C5-alkyl ether | 12.8 ± 1.2 |
PTP1B | VHL | Piperidine-C3-amide | 7.3 ± 0.9 |
BTK | CRBN | Linear PEG linker | 48.6 ± 3.7 |
The Cbz group serves dual roles: it prevents amine oxidation during synthesis and may enhance passive diffusion through cell membranes (logP ≈ 2.1). Post-cellular uptake, intracellular carboxylesterases hydrolyze the ethyl ester, releasing the active degrader molecule—a pharmacokinetic advantage evidenced in TNBC xenograft models [4] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1